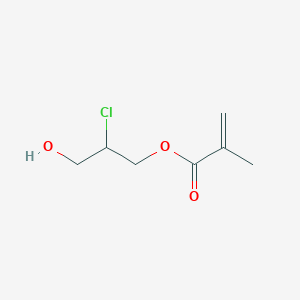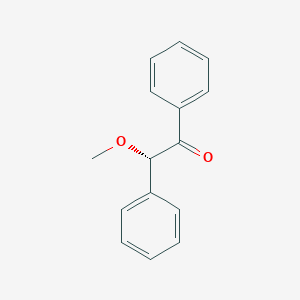
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol is a complex organic compound known for its unique structure and properties. The compound consists of acetic acid and a macrocyclic ether, 1,4,7,10,13-pentaoxacyclohexadecan-15-ol, which is also known as a crown ether. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol typically involves the reaction of acetic acid with 1,4,7,10,13-pentaoxacyclohexadecan-15-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ions.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol involves its ability to form stable complexes with cations. This complexation can affect various molecular targets and pathways, such as ion transport across membranes. The crown ether structure allows for selective binding to specific ions, which can influence biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13-pentaoxacyclopentadecane: Another crown ether with similar complexing properties.
1,4,7,10-tetraoxacyclododecane: A smaller crown ether with different ion selectivity.
1,4,7,10,13,16-hexaoxacyclooctadecane: A larger crown ether with enhanced complexing abilities.
Uniqueness
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol is unique due to its specific combination of acetic acid and the crown ether structure. This combination allows for unique chemical properties and applications, particularly in the formation of stable complexes with cations.
Eigenschaften
| 77887-87-7 | |
Molekularformel |
C13H26O8 |
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol |
InChI |
InChI=1S/C11H22O6.C2H4O2/c12-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-11;1-2(3)4/h11-12H,1-10H2;1H3,(H,3,4) |
InChI-Schlüssel |
GJCAQHMPCOUVCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1COCCOCC(COCCOCCO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


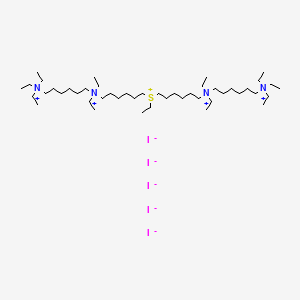

![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
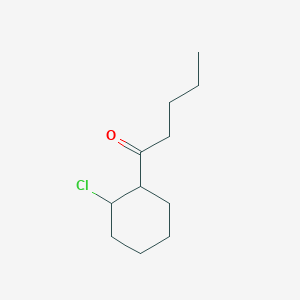
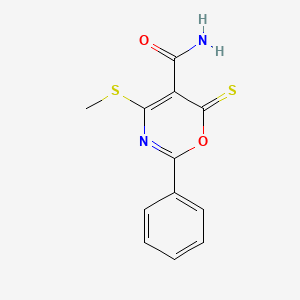
![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
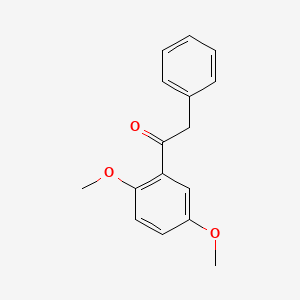

![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
